

Application Notes and Protocols for Intraperitoneal Injection of Redafamdastat (PF-04457845)

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Compound of Interest

Compound Name: Redafamdastat

Cat. No.: B1679683

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Introduction

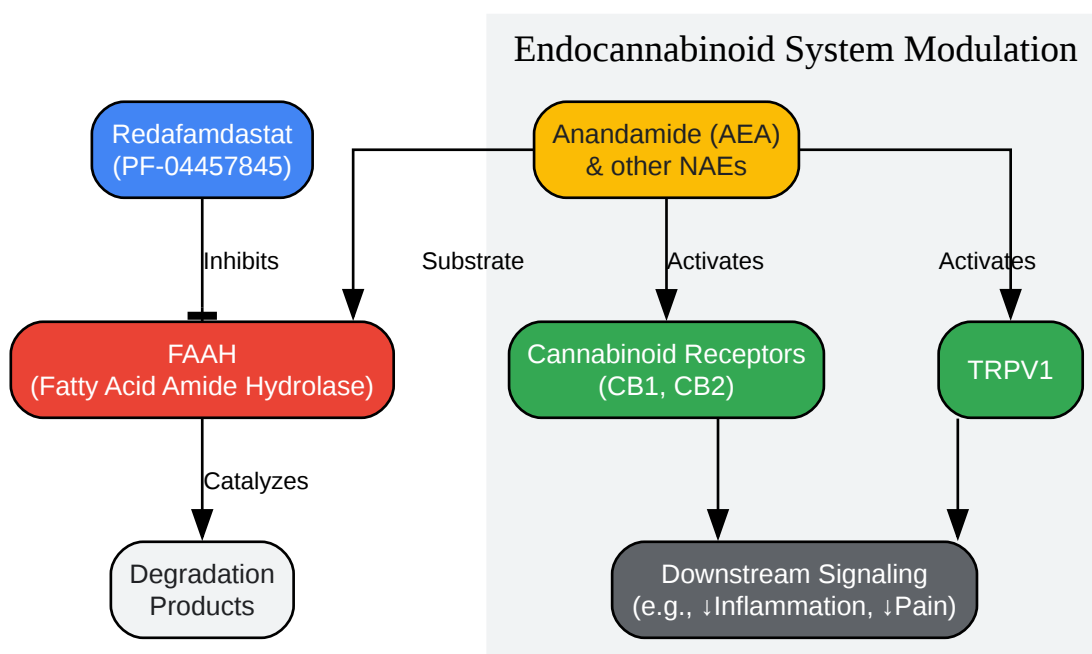
Redafamdastat, also known as PF-04457845, is a highly potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[4] By inhibiting FAAH, **Redafamdastat** increases the endogenous levels of these signaling lipids, thereby enhancing endocannabinoid tone. This mechanism of action has shown therapeutic potential in various preclinical models, particularly in the context of pain and inflammation, without inducing the undesirable side effects associated with direct cannabinoid receptor agonists.[2][5] **Redafamdastat** is an orally bioavailable compound that has been evaluated in human clinical trials for conditions such as cannabis use disorder and post-traumatic stress disorder.[5][6]

Mechanism of Action

Redafamdastat covalently modifies the active-site serine nucleophile of FAAH, leading to its irreversible inactivation.[2] This targeted inhibition is highly selective for FAAH over other serine hydrolases.[1] The resulting elevation of anandamide and other N-acylethanolamines (NAEs) potentiates their action at cannabinoid receptors (CB1 and CB2) and other targets like TRPV1

channels, modulating downstream signaling pathways involved in pain perception, inflammation, and mood regulation.[4]

Signaling Pathway of Redafamdastat Action



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Caption: Signaling pathway of **Redafamdastat** via FAAH inhibition.

Quantitative Data Summary

The following table summarizes key quantitative data for **Redafamdastat** from preclinical and clinical studies.

Parameter	Species	Route of Administration	Dose	Key Findings	Reference
IC ₅₀ (hFAAH)	Human	In vitro	N/A	7.2 nM	[1][2][3]
IC ₅₀ (rFAAH)	Rat	In vitro	N/A	7.4 nM	[3]
Minimum Effective Dose (Inflammatory Pain)	Rat	Oral	0.1 mg/kg	Significant reduction in mechanical allodynia.	[2]
FAAH Inhibition (in vivo)	Mouse	Intraperitoneal	10 mg/kg	Near-complete inhibition of FAAH activity in the brain.	[2]
FAAH Inhibition (in vivo)	Rat	Oral	≥ 0.1 mg/kg	Robust, near-complete inhibition of FAAH activity in the brain.	[2]
Anandamide Elevation (Brain)	Rat	Oral	0.1 - 10 mg/kg	5- to 7-fold increase in anandamide levels.	[2]
Pharmacokinetics (t _{max})	Rat	Oral (1 mg/kg)	4 hours	Peak plasma and brain concentrations.	[2]
Oral Bioavailability	Rat	N/A	N/A	88%	[2]
Oral Bioavailability	Dog	N/A	N/A	58%	[2]

Clinical Trial				Reduced	
Dose				withdrawal	
(Cannabis	Human	Oral	4 mg/day	symptoms	[7]
Use Disorder)				and cannabis	
				use.	

Experimental Protocols

Protocol: Intraperitoneal (i.p.) Injection of Redafamdastat in Mice

This protocol is based on established methods for the administration of FAAH inhibitors in mice and provides a framework for in vivo studies.

Objective: To administer **Redafamdastat** via the intraperitoneal route to mice for the evaluation of its in vivo effects on the endocannabinoid system and related physiological or behavioral endpoints.

Materials:

- **Redafamdastat** (PF-04457845) powder
- Dimethyl sulfoxide (DMSO)
- Ethanol
- Emulphor EL-620
- Sterile saline (0.9% NaCl)
- Sterile 1 mL syringes with 25-27 gauge needles
- Appropriate animal handling and restraint equipment
- Analytical balance and weighing paper
- Sterile microcentrifuge tubes or vials

Reagent Preparation (Vehicle):

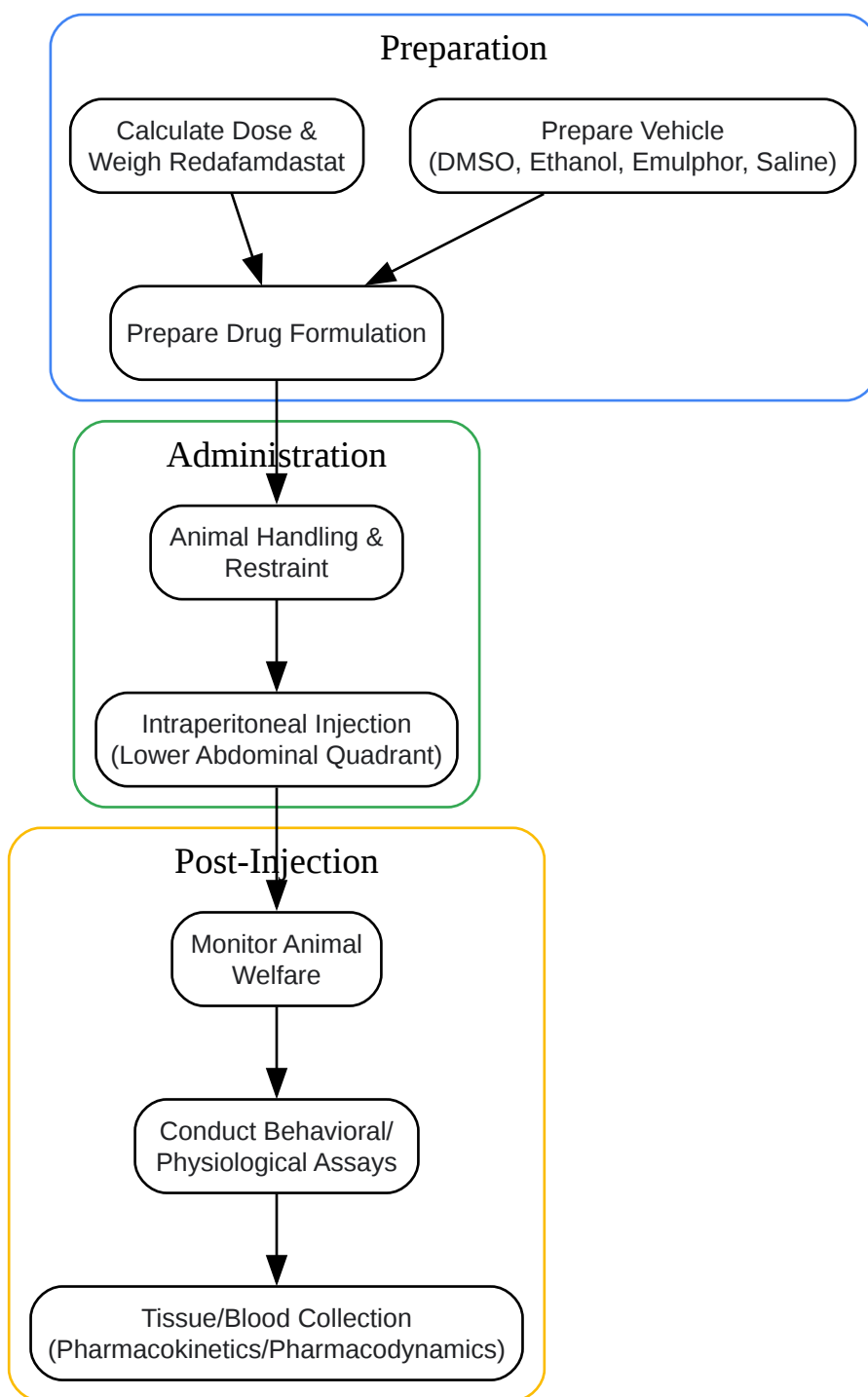
A commonly used vehicle for intraperitoneal injection of FAAH inhibitors consists of a mixture of DMSO, ethanol, Emulphor, and saline.[\[6\]](#)

- Prepare the vehicle solution in the following ratio: 20% DMSO, 8% ethanol, 8% Emulphor, and 64% sterile saline.
- In a sterile container, first mix the DMSO, ethanol, and Emulphor.
- Slowly add the sterile saline to the mixture while vortexing or stirring to ensure a homogenous solution.

Drug Formulation:

- Calculate the required amount of **Redafamdastat** based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals to be treated.
- Prepare a stock solution of **Redafamdastat** in DMSO. **Redafamdastat** is soluble up to 100 mM in DMSO.
- From the stock solution, prepare the final injection solution by diluting with the prepared vehicle to achieve the desired final concentration for injection. The final volume for intraperitoneal injection in mice is typically 5-10 mL/kg.[\[3\]](#)[\[6\]](#)

Experimental Workflow:



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Caption: Experimental workflow for intraperitoneal injection of **Redafamdastat**.

Procedure:

- **Animal Acclimation:** Acclimate animals to the housing conditions for a sufficient period before the experiment.
- **Animal Handling:** Gently restrain the mouse, for example, by scruffing the neck, to expose the abdomen.
- **Injection Site:** Identify the lower right or left quadrant of the abdomen.
- **Injection:** Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing the internal organs.
- **Administration:** Slowly inject the calculated volume of the **Redafamdastat** solution.
- **Post-injection Monitoring:** Return the animal to its cage and monitor for any signs of distress or adverse reactions.
- **Experimental Readouts:** Proceed with the planned behavioral, physiological, or pharmacokinetic/pharmacodynamic assessments at the appropriate time points post-injection. For instance, evaluation of antinociceptive effects can be performed 30 minutes to 4 hours after administration.[\[3\]](#)

Safety Precautions:

- Follow all institutional guidelines for animal care and use.
- Wear appropriate personal protective equipment (PPE) when handling **Redafamdastat** and vehicle components.
- Perform injections in a clean and appropriate laboratory setting.

Disclaimer: This protocol provides a general guideline. Researchers should optimize the dose, vehicle, and timing of administration based on their specific experimental design and animal model. The suggested vehicle is based on protocols for similar FAAH inhibitors and may require optimization for **Redafamdastat**.

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